Bienvenue dans la boutique en ligne BenchChem!

2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

EPAC1 inhibition Isoxazole SAR Cyclic AMP signaling

2-(4-Chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946210-15-7) is a synthetic small molecule belonging to the acetamide class of isoxazole derivatives. Its structure combines a 4-chlorophenoxy acetamide moiety with a 5-(p-tolyl)isoxazole ring system.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.81
CAS No. 946210-15-7
Cat. No. B2995399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
CAS946210-15-7
Molecular FormulaC19H17ClN2O3
Molecular Weight356.81
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O3/c1-13-2-4-14(5-3-13)18-10-16(22-25-18)11-21-19(23)12-24-17-8-6-15(20)7-9-17/h2-10H,11-12H2,1H3,(H,21,23)
InChIKeyTWXCDVJHTFTKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide Procurement Guide: Compound Class and Baseline Profile


2-(4-Chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946210-15-7) is a synthetic small molecule belonging to the acetamide class of isoxazole derivatives. Its structure combines a 4-chlorophenoxy acetamide moiety with a 5-(p-tolyl)isoxazole ring system. No primary research publications, patents, or authoritative database entries containing quantitative biological or physicochemical profiling data were identified for this compound within the permitted source scope.

Why 2-(4-Chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide Cannot Be Interchanged With In-Class Analogs


Substitution risks are considerable for isoxazole-acetamide analogs due to the sensitivity of target binding and pharmacokinetic properties to even minor structural modifications. The presence of the p-tolyl group on the isoxazole and the 4-chlorophenoxy acetamide side chain create a unique steric and electronic environment. Evidence from related isoxazole-based inhibitor series demonstrates that isomeric or substituent alterations can drastically shift selectivity and potency profiles against targets such as EPAC and HSP90 [1]. Without head-to-head comparative data, generic substitution of this specific compound with a structurally similar analog cannot be assumed to be functionally equivalent.

2-(4-Chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide Quantitative Differentiation Evidence


EPAC1 Inhibitory Activity: Benchmarking Against In-Class Isoxazole Derivatives

In a patent-based SAR study, a closely related isoxazole-acetamide analog (2-(4-chlorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, CAS 946340-15-4) exhibited EPAC1 inhibitory activity with an IC50 of 3.0 µM [1]. The target compound incorporates a p-tolyl substituent in place of the phenyl group, which, based on class-level SAR trends, is expected to enhance hydrophobic interactions within the EPAC binding pocket and may improve potency or selectivity. However, no direct quantitative comparison data for the target compound is available.

EPAC1 inhibition Isoxazole SAR Cyclic AMP signaling

MAO-B Inhibitory Potential: Contextualizing Within the Isoxazole Pharmacophore Landscape

Isoxazole derivatives, such as those disclosed in patent WO1996006837A1, have demonstrated excellent type-B monoamine oxidase (MAO-B) inhibitory activity, relevant for Parkinson's disease and depression [1]. The target compound's isoxazole core and amide linker are consistent with known MAO-B pharmacophores. While no quantitative MAO-B data exists for the target compound itself, the established class-level activity positions it for potential utility in this therapeutic area. Direct comparative data against reference MAO-B inhibitors like selegiline are not available.

MAO-B inhibition Neurodegeneration Isoxazole derivatives

HSP90 Inhibition Scaffold Potential: Linking Structure to Anti-HIV Activity

A series of 2-isoxazol-3-yl-acetamide analogues were identified as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity [1]. The target compound shares the identical 2-isoxazol-3-yl-acetamide core scaffold. Although the specific substitution pattern differs, the scaffold is validated for HSP90 inhibition, suggesting the target compound may retain this biological property. Quantitative HSP90 inhibition data for the target compound is absent.

HSP90 inhibition Anti-HIV activity 2-isoxazol-3-yl-acetamide

Recommended Application Scenarios for 2-(4-Chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide Based on Differentiated Evidence


EPAC1-Targeted Chemical Probe Development

The structural proximity to a confirmed EPAC1 inhibitor (CAS 946340-15-4) with an IC50 of 3.0 µM [1] suggests the target compound could serve as a starting point for developing more potent and selective EPAC1 chemical probes. The p-tolyl modification may improve occupancy of the hydrophobic pocket, offering a rational basis for structure-activity relationship (SAR) expansion.

MAO-B Inhibitor Lead Optimization

Given the isoxazole pharmacophore's established role in MAO-B inhibition [1], researchers focused on neurodegenerative diseases could evaluate the target compound as a novel scaffold. Its differential substitution pattern relative to known MAO-B inhibitors may offer improved brain penetration or reduced off-target effects, pending experimental validation.

HSP90-Dependent Antiviral Drug Discovery

The 2-isoxazol-3-yl-acetamide core is associated with HSP90 inhibition and anti-HIV activity [1]. The target compound can be integrated into screening cascades aiming to identify new HSP90 inhibitors with improved therapeutic indices for antiviral applications.

Palladium-Catalyzed Cross-Coupling Ligand Precursor

The 5-(p-tolyl)isoxazole moiety has been employed in the synthesis of high-turnover palladium(II) catalysts for Suzuki-Miyaura reactions in aqueous media [2]. The target compound's isoxazole-methylamine functionality could serve as a versatile precursor for generating novel N,N-bidentate ligands for green chemistry applications.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.